molecular formula C12H11NO5 B14624413 4-Hydroxy-5,6,7-trimethyl-3-nitro-2H-1-benzopyran-2-one CAS No. 55004-69-8

4-Hydroxy-5,6,7-trimethyl-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14624413
CAS No.: 55004-69-8
M. Wt: 249.22 g/mol
InChI Key: OJOVHNGXPHHJRK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The presence of hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with nitromethane in the presence of a base, followed by methylation of the resulting product.

    Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin, the starting materials would be 4-hydroxycoumarin and a suitable nitroalkane.

    Knoevenagel Condensation: This method involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base. For this compound, 4-hydroxycoumarin can react with nitromethane under basic conditions.

Industrial Production Methods

Industrial production of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Formation of 4-oxo-3-nitro-5,6,7-trimethylcoumarin.

    Reduction: Formation of 4-hydroxy-3-amino-5,6,7-trimethylcoumarin.

    Substitution: Formation of various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress in cells.

    DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be compared with other coumarin derivatives to highlight its uniqueness:

    4-Hydroxycoumarin: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.

    3-Nitrocoumarin: Lacks the hydroxyl and methyl groups, affecting its solubility and interaction with biological targets.

    5,6,7-Trimethylcoumarin:

The presence of the hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin makes it a unique compound with distinct chemical reactivity and a broad spectrum of biological activities.

Properties

CAS No.

55004-69-8

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

4-hydroxy-5,6,7-trimethyl-3-nitrochromen-2-one

InChI

InChI=1S/C12H11NO5/c1-5-4-8-9(7(3)6(5)2)11(14)10(13(16)17)12(15)18-8/h4,14H,1-3H3

InChI Key

OJOVHNGXPHHJRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)C(=C(C(=O)O2)[N+](=O)[O-])O

Origin of Product

United States

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